2-Bromo-3-hydroxy-6-nitrobenzoic acid
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Overview
Description
2-Bromo-3-hydroxy-6-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO5 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxy-6-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-hydroxybenzoic acid to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxy-6-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 2-bromo-3-hydroxy-6-aminobenzoic acid.
Oxidation: Formation of 2-bromo-3-oxo-6-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-3-hydroxy-6-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxy-6-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitrobenzoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-4-nitrobenzoic acid:
2-Bromo-4-hydroxybenzoic acid: Has a different position of the nitro group, leading to different chemical properties.
Properties
Molecular Formula |
C7H4BrNO5 |
---|---|
Molecular Weight |
262.01 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H4BrNO5/c8-6-4(10)2-1-3(9(13)14)5(6)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
YLZXCBDYLUZTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)O |
Origin of Product |
United States |
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